molecular formula C17H15BrN2O2 B2867453 4-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 693829-72-0

4-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Cat. No.: B2867453
CAS No.: 693829-72-0
M. Wt: 359.223
InChI Key: ZDKHHHUXAMULIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. Its molecular structure incorporates a benzamide core linked to a pyrrolidin-2-one (2-oxopyrrolidine) moiety, a combination featured in compounds with documented biological activity. Compounds sharing these structural features have been investigated as potent antimicrotubule agents that target the colchicine-binding site on tubulin, a well-established mechanism for anticancer drug development . Research on closely related analogues has demonstrated promising antiproliferative activity against a range of human cancer cell lines, effectively arresting the cell cycle in the G2/M phase and inducing microtubule depolymerization . Beyond oncology, the structural framework of this compound suggests potential for other research applications. The benzamide scaffold is recognized as a privileged structure in drug discovery, with derivatives exhibiting a broad spectrum of pharmacological activities . Furthermore, incorporating a bromoaryl substituent can enhance the lipophilicity of a molecule, which may influence its bioavailability and binding affinity, making it a valuable scaffold for exploring antimicrobial and antibiofilm agents , particularly against Gram-positive pathogens . This product is intended for research purposes such as in vitro biological screening, mechanism of action studies, and as a building block for the synthesis of more complex chemical entities . Researchers will find this compound valuable for probing new pathways in cancer biology and infectious disease. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O2/c18-13-5-3-12(4-6-13)17(22)19-14-7-9-15(10-8-14)20-11-1-2-16(20)21/h3-10H,1-2,11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDKHHHUXAMULIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a synthetic organic compound classified under the benzamide derivatives. Its unique structural features, including a bromine atom and a pyrrolidinone moiety, suggest potential biological activities that warrant detailed investigation. This article explores the compound's biological activity, focusing on its pharmacological implications, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C17H18BrN2OC_{17}H_{18}BrN_{2}O, and it has a molecular weight of 364.24 g/mol. The presence of the bromine atom enhances its electronic properties, potentially influencing its interaction with biological targets.

Enzyme Inhibition

Preliminary studies suggest that this compound may exhibit significant enzyme inhibition properties. Research indicates that similar benzamide derivatives have been effective against various enzymes, including lipoxygenase (LOX) and trypsin, which are involved in inflammatory processes and proteolysis. For instance, compounds in this class have shown IC50 values ranging from 41 μM to over 90 μM against LOX, indicating a potential for anti-inflammatory applications .

Table 1: Comparative IC50 Values of Benzamide Derivatives Against LOX

CompoundIC50 (μM)
This compoundTBD
Benzamide Derivative A41
Benzamide Derivative B90
Benzamide Derivative C55

Antioxidant Activity

The antioxidant activity of related compounds has also been explored extensively. For example, certain oxazolone derivatives showed an average inhibition of lipid peroxidation by approximately 86.5%, suggesting that structural components similar to those in this compound may confer protective effects against oxidative stress . Further investigation into the antioxidant capacity of this compound could reveal its potential in mitigating oxidative damage in various diseases.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific receptors and enzymes due to its structural characteristics. For instance, the presence of the pyrrolidinone ring could facilitate binding to active sites on target proteins, potentially modulating their activity.

Case Studies

Recent studies have highlighted the antiviral properties of benzamide derivatives. In particular, N-phenyl benzamides have demonstrated efficacy against Coxsackie Virus A9 by binding to viral capsid proteins . While specific data on this compound is lacking, its structural similarities to these effective compounds suggest it may also possess antiviral activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Amide Nitrogen

4-Bromo-N-(2-Nitrophenyl)benzamide
  • Structure: The amide nitrogen is substituted with a 2-nitrophenyl group instead of the pyrrolidinone-containing phenyl ring.
  • Crystallographic data (R factor = 0.049) confirms a planar benzamide core with average C–C bond lengths of 0.006 Å, similar to the parent compound .
  • Implications: Nitro-substituted analogs may exhibit higher metabolic instability compared to the pyrrolidinone derivative due to redox-sensitive nitro groups.
4-Bromo-N-(2-Chloro-6-Fluorophenyl)-5-Fluoro-2-[(2S)-1,1,1-Trifluoropropan-2-yl]oxy]benzamide
  • Structure : Features a 2-chloro-6-fluorophenyl group and additional fluorine/trifluoropropoxy substituents.
  • Key Differences :
    • Multiple halogen atoms enhance lipophilicity (logP) and may improve blood-brain barrier penetration.
    • The trifluoropropoxy group introduces steric bulk and metabolic resistance due to C–F bonds.
  • Synthesis : High yield (90%) via coupling reactions, suggesting scalability for halogenated analogs .

Core Scaffold Modifications

4-(2-Oxopyrrolidin-1-yl)-N-Phenylbenzenesulfonamide
  • Structure : Replaces the benzamide with a sulfonamide group.
  • Key Differences :
    • Sulfonamides generally exhibit higher acidity (pKa ~10) compared to benzamides (pKa ~15), influencing solubility and protein-binding interactions.
    • Melting point (184–186°C) suggests stronger intermolecular forces than the target compound .
4-Bromo-N-(4-Oxo-2-Phenyl-4H-Chromen-6-yl)benzamide
  • Structure: Incorporates a chromen ring system instead of the pyrrolidinone-phenyl group.
  • Key Differences :
    • The chromen moiety’s extended π-system may enhance stacking interactions with aromatic residues in biological targets.
    • Increased molecular weight (~440–460 g/mol) could reduce bioavailability compared to the target compound (359.22 g/mol) .

Pharmacokinetic and Physicochemical Properties

Compound Molecular Weight Key Substituents logP (Predicted) Notable Features
Target Compound 359.22 2-Oxopyrrolidin-1-yl, Br ~2.8 Moderate lipophilicity, dry powder
4-Bromo-N-(2-nitrophenyl)benzamide 335.14 2-NO₂, Br ~3.1 Higher reactivity, planar crystal lattice
Halogenated Derivative ~450.0 Cl, F, CF₃ ~4.2 Enhanced BBB penetration potential
Sulfonamide Analog 316.33 Sulfonamide, pyrrolidinone ~1.9 Higher solubility, antibacterial use

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.